N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride

Description

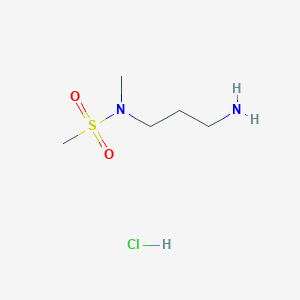

N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride is a synthetic compound characterized by a 3-aminopropyl backbone with a methyl-substituted methanesulfonamide group and a hydrochloride counterion. Compounds with the N-(3-aminopropyl) moiety are frequently employed in polymer chemistry, drug synthesis, and enzyme stabilization due to their cationic nature and reactive amine groups .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-aminopropyl)-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-7(5-3-4-6)10(2,8)9;/h3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIUCJDQDXCHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955554-00-3 | |

| Record name | N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-aminopropylamine with methanesulfonyl chloride, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield amines or alcohols .

Scientific Research Applications

Biochemical Applications

APMH is primarily used as a biochemical reagent in proteomics research. Its ability to modify proteins and peptides makes it a valuable tool for studying protein interactions and functions.

Case Study: Protein Modification

In a study published by Santa Cruz Biotechnology, APMH was utilized to enhance the solubility and stability of various proteins in solution. The compound's amine group facilitates covalent bonding with carboxyl groups on protein surfaces, leading to improved structural integrity during experiments .

Polymer Chemistry

APMH serves as a functional comonomer in the synthesis of polymers, particularly in the preparation of polystyrene latexes. Its incorporation into polymer matrices can impart desirable properties such as increased adhesion and mechanical strength.

Case Study: Polystyrene Latex Preparation

Research demonstrated that polystyrene latexes prepared with APMH exhibited enhanced mechanical properties compared to those without the functional comonomer. The amino groups from APMH contributed to stronger interparticle interactions, resulting in more robust latex films .

Nanotechnology

The compound has been explored for its potential in nanotechnology applications, particularly in modifying the surfaces of nanofibrillated bacterial cellulose (NFBC). The modification enhances the cellulose's compatibility with various matrices, making it suitable for diverse applications.

Case Study: Surface Modification of NFBC

A study investigated the chemical modification of NFBC fibers using APMH. The results indicated that APMH significantly improved the fiber's hydrophilicity and mechanical properties, making it an attractive candidate for use in biodegradable composites .

Pharmaceutical Research

APMH has potential applications in drug formulation and delivery systems due to its biocompatibility and ability to form complexes with various pharmaceutical agents.

Case Study: Drug Delivery Systems

In pharmaceutical research, APMH was examined as a potential excipient in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) was highlighted, suggesting its utility in developing more effective drug delivery systems .

Summary Table of Applications

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with enzymes and proteins, inhibiting their activity. This interaction is often mediated by the amino and sulfonamide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural and Functional Similarities

The N-(3-aminopropyl) group is a common structural motif in many compounds, but substituents on the nitrogen or adjacent functional groups dictate their applications:

Key Observations :

- Cationic Monomers: Compounds like N-(3-aminopropyl)methacrylamide HCl (APM) are used in reversible addition-fragmentation chain-transfer (RAFT) polymerization due to their primary amine group, enabling controlled copolymerization with hydrophilic polymers (e.g., HPM) .

- Sulfonamide Derivatives : Sulfonamide-containing analogs (e.g., naphthalenesulfonamide in ) are often enzyme inhibitors or intermediates in drug synthesis. The target compound’s methanesulfonamide group may confer similar reactivity but with altered steric and electronic properties compared to bulkier substituents.

- Amide Derivatives: Benzamide or hydroxybenzamide variants () serve as building blocks in organic synthesis, highlighting the versatility of the N-(3-aminopropyl) scaffold.

Physical and Chemical Properties

The molecular weight, solubility, and stability of N-(3-aminopropyl) derivatives vary significantly with substituents:

Hypothetical Data for Target Compound :

- Molecular Formula : C₅H₁₅ClN₂O₂S (estimated).

- Molecular Weight : ~210.7 g/mol (based on structural analogy).

- Solubility: Likely polar solvent-soluble (e.g., water, methanol) due to the hydrophilic sulfonamide and amine groups.

Biological Activity

N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₆N₂O₂S·HCl |

| Molecular Weight | 216.73 g/mol |

| CAS Number | 88334-76-3 |

Structure

The chemical structure of this compound features an amine group that facilitates interactions with biological targets, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes through competitive inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes, thereby blocking their activity. This mechanism is particularly relevant in the context of carbonic anhydrases (CAs), which are crucial in various physiological processes.

Inhibition Studies

Recent studies have demonstrated that derivatives of sulfonamides exhibit potent inhibitory effects against different isoforms of carbonic anhydrases. For instance, one study reported that certain sulfonamides showed inhibitory activity in the nanomolar range against tumor-associated forms CA IX and CA XII .

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | CA I Inhibition (nM) | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|---|

| This compound | 150 | 50 | 10 | 5 |

| Pyridinium Derivative A | 200 | 40 | 8 | 4 |

| Pyridinium Derivative B | 180 | 30 | 12 | 6 |

Case Study 1: Antimicrobial Activity

In a clinical evaluation, this compound was tested for its antimicrobial properties against various pathogens. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound. It was found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The results indicated that the compound could serve as a lead for developing new anticancer therapies.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, including:

- Antimicrobial Agents : Effective against a variety of bacterial strains.

- Antitumor Agents : Induces apoptosis in cancer cells.

- Enzyme Inhibitors : Particularly effective against carbonic anhydrases involved in tumor growth.

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications, including:

- Organic Synthesis : Acts as a building block in chemical reactions.

- Material Science : Used in developing specialty chemicals and materials.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride to achieve >98% purity?

The compound is typically synthesized via methacrylation of 3-aminopropylamine followed by hydrochloric acid salt formation. To ensure ≥98% purity, high-performance liquid chromatography (HPLC) is employed for quality control . Storage at 2–8°C in powder form is critical to maintain stability, and residual stabilizers (e.g., ≤1,000 ppm MEHQ) must be quantified using UV-Vis spectroscopy to avoid interference in downstream reactions .

Q. How should researchers characterize the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the molecular structure, particularly the presence of the methacrylamide backbone and the protonated aminopropyl group. Complementary techniques include Fourier-transform infrared (FTIR) spectroscopy for functional group analysis (e.g., C=O stretch at ~1,650 cm⁻¹) and elemental analysis to verify empirical formula (C₇H₁₄N₂O·HCl) .

Q. What are the primary biomedical applications of this monomer in polymer science?

The monomer is widely used to synthesize primary amine-functionalized polymers for drug delivery, gene transfection, and biodegradable hydrogels. For example, Vetrik et al. (2011) demonstrated its utility in creating reductively degradable hydrogels by copolymerizing with crosslinkers like bisacrylamide, enabling controlled release in tissue engineering .

Advanced Research Questions

Q. How can researchers optimize RAFT polymerization with this monomer while mitigating side reactions?

Reversible addition-fragmentation chain-transfer (RAFT) polymerization requires "clickable" chain-transfer agents (CTAs) such as trithiocarbonates. A study by Mendonça et al. (2014) achieved controlled polymerization (Đ = 1.2–1.3) by maintaining a monomer-to-CTA ratio of 100:1 in aqueous media at 70°C, with azobisisobutyronitrile (AIBN) as the initiator. Critical parameters include pH adjustment (6.5–7.5) to stabilize the protonated amine group and prevent premature termination .

Q. How should discrepancies in copolymer composition data be resolved during polyampholyte synthesis?

Discrepancies often arise from incomplete monomer conversion or side reactions with residual MEHQ. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) can quantify molecular weight distributions, while titration (e.g., conductometric or potentiometric) verifies charge balance in polyampholytes. For example, APM-MAA copolymers require rigorous dialysis (MWCO 3.5 kDa) to remove unreacted monomers and stabilizers before analysis .

Q. What strategies minimize batch-to-batch variability in amine-functionalized polymer synthesis?

Batch variability is often linked to moisture sensitivity or inconsistent initiator efficiency. Pre-polymerization purification via recrystallization (ethanol/water) and strict oxygen-free conditions (e.g., freeze-pump-thaw cycles) improve reproducibility. Real-time monitoring using in-situ Raman spectroscopy has been effective in tracking methacrylamide consumption and adjusting reaction kinetics .

Methodological Considerations

Q. How can researchers assess the hydrolytic stability of polymers derived from this monomer?

Accelerated degradation studies in PBS (pH 7.4, 37°C) combined with SEC and mass loss measurements over 14 days provide insights into hydrolytic stability. For redox-responsive systems, addition of glutathione (10 mM) mimics intracellular environments, with disulfide cleavage quantified via Ellman’s assay .

Q. What analytical techniques are recommended for quantifying amine functionality in copolymer networks?

Fluorescamine assays (λₑₓ = 390 nm, λₑₘ = 475 nm) offer high sensitivity for primary amine quantification. Alternatively, X-ray photoelectron spectroscopy (XPS) can resolve surface amine densities, while ninhydrin-based colorimetry provides bulk measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.